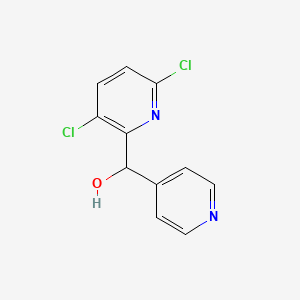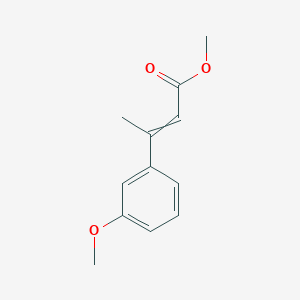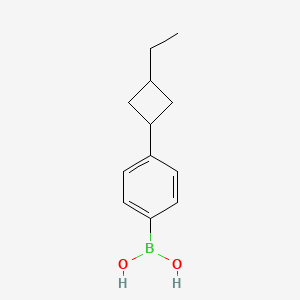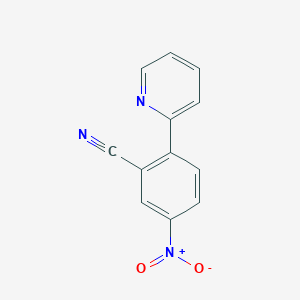
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is a ruthenium-based compound known for its application as a catalyst in various chemical reactions. It is particularly recognized for its role in olefin metathesis, a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium typically involves the reaction of a ruthenium precursor with 1,3-dimesitylimidazolidin-2-id-2-yl and tricyclohexylphosphine ligands. The reaction is carried out under an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent contamination from moisture and oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium undergoes various types of reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It facilitates the exchange of alkene fragments between molecules.
Substitution Reactions: The compound can undergo ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Olefin Metathesis: Common reagents include alkenes and dienes.
Substitution Reactions: Reagents include various ligands such as phosphines, amines, and carbenes.
Major Products Formed
Olefin Metathesis: The major products are alkenes with redistributed carbon-carbon double bonds.
Substitution Reactions: The products depend on the ligands used in the reaction.
Applications De Recherche Scientifique
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium involves the coordination of the ruthenium center with the olefin substrate. This coordination facilitates the scission and regeneration of carbon-carbon double bonds, leading to the redistribution of alkene fragments. The molecular targets include the carbon-carbon double bonds in the substrate molecules, and the pathways involved are those of olefin metathesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(benzylidene)(tricyclohexylphosphine)ruthenium: Another ruthenium-based catalyst used in olefin metathesis.
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(phenylmethylene)(tricyclohexylphosphine)ruthenium: Similar in structure and function, used in similar applications.
Uniqueness
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is unique due to its specific ligand environment, which provides enhanced stability and reactivity in olefin metathesis reactions. This makes it particularly effective in the synthesis of complex molecules and polymers .
Propriétés
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPGQNVSUHOIR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,4,5,6,7-Hexahydrothiocino[5,4-b]indole 3,3-dioxide](/img/structure/B8290833.png)










![2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B8290923.png)


